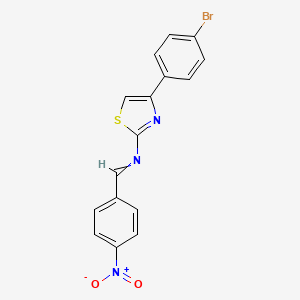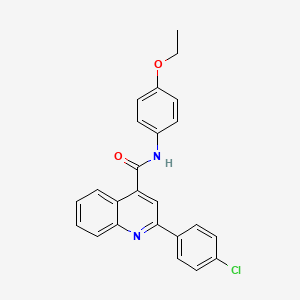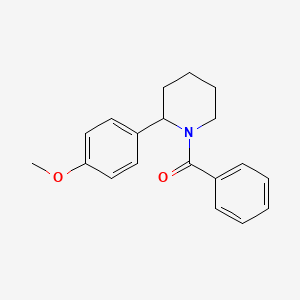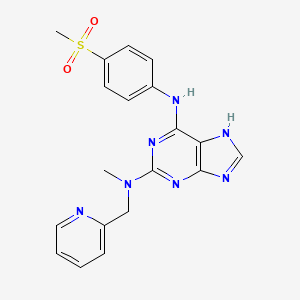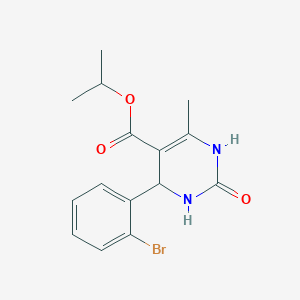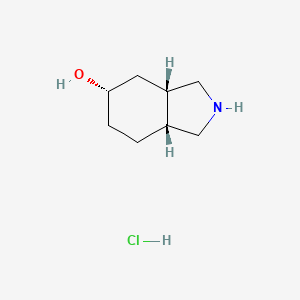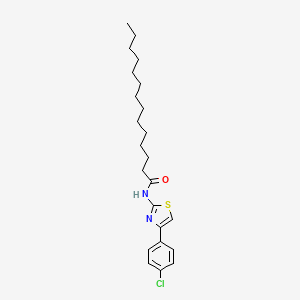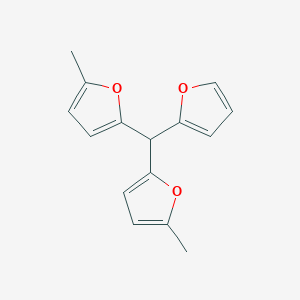
2,2'-(2-Furylmethylene)bis(5-methylfuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2-Furylmethylene)bis(5-methylfuran) is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of two furan rings connected by a methylene bridge, with each furan ring substituted by a methyl group
Preparation Methods
The synthesis of 2,2’-(2-Furylmethylene)bis(5-methylfuran) typically involves the condensation of furfural with 5-methylfuran under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two furan rings. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
2,2’-(2-Furylmethylene)bis(5-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(2-Furylmethylene)bis(5-methylfuran) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(2-Furylmethylene)bis(5-methylfuran) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2,2’-(2-Furylmethylene)bis(5-methylfuran) include:
2,2’-(2-Furylmethylene)bis(2-methylfuran): Differing by the position of the methyl group.
2,2’-(2-Furylmethylene)bis(3-methylfuran): Another positional isomer.
2,2’-(2-Furylmethylene)bis(4-methylfuran): Yet another positional isomer.
Properties
CAS No. |
59212-78-1 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[furan-2-yl-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C15H14O3/c1-10-5-7-13(17-10)15(12-4-3-9-16-12)14-8-6-11(2)18-14/h3-9,15H,1-2H3 |
InChI Key |
YRRVBDHDMOAQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CO2)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
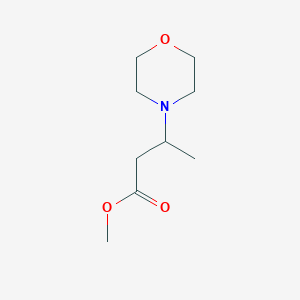
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)

![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
